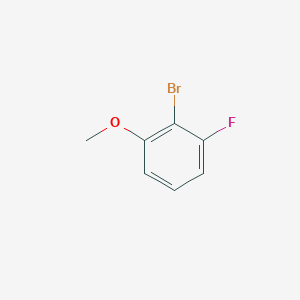

2-Bromo-3-fluoroanisole

Description

2-Bromo-3-fluoroanisole (CAS RN: 446-59-3) is a halogenated aromatic ether with the molecular formula C₇H₆BrFO and a molecular weight of 205.02 g/mol . It is structurally characterized by a methoxy group (-OCH₃) at position 1, a bromine atom at position 2, and a fluorine atom at position 3 on the benzene ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents and electron-rich aromatic system.

Propriétés

IUPAC Name |

2-bromo-1-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUBPKHSQXYYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381383 | |

| Record name | 2-Bromo-3-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-59-3 | |

| Record name | 2-Bromo-3-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 446-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Overview

The most widely documented method involves the O-methylation of 2-bromo-4-fluorophenol using methyl iodide in the presence of a base. This nucleophilic substitution reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by attack of the methoxide equivalent on the methyl iodide.

- Reagents :

- 2-Bromo-4-fluorophenol (0.1 mol)

- Potassium carbonate (K₂CO₃, 0.1 mol)

- Methyl iodide (0.1 mol)

- Solvent: N,N-dimethylformamide (DMF, 100 mL)

Conditions :

- Temperature: 20°C (room temperature)

- Duration: 24 hours

Workup :

- Dilution with water (400 mL)

- Extraction with hexane

- Washing, drying (anhydrous Na₂SO₄), and solvent evaporation

- Purification via silica gel filtration

This method achieves a 90% yield of this compound, as reported by Zhang et al. (2015).

Mechanistic Insights

The reaction mechanism proceeds through a two-step process:

- Deprotonation : K₂CO₃ abstracts the acidic phenolic proton, generating a phenoxide ion.

$$

\text{2-Bromo-4-fluorophenol} + \text{K}2\text{CO}3 \rightarrow \text{2-Bromo-4-fluorophenoxide}^- + \text{KHCO}_3

$$ - Alkylation : The phenoxide ion attacks methyl iodide in an Sₙ2 fashion, forming the methoxy group.

$$

\text{2-Bromo-4-fluorophenoxide}^- + \text{CH}_3\text{I} \rightarrow \text{this compound} + \text{I}^-

$$

The choice of DMF as a solvent enhances reaction efficiency by stabilizing ionic intermediates through its high polarity.

Optimization and Variants

Solvent and Base Selection

While DMF is standard, alternative solvents like N-methyl-2-pyrrolidone (NMP) have been reported for similar etherification reactions. NMP, used at a 2:1 (v/w) ratio relative to the phenol derivative, improves mixing and reduces side reactions. Potassium carbonate remains the preferred base due to its mild basicity and low cost, though sodium carbonate may substitute with marginal yield reductions.

Alkylating Agents

Although methyl iodide is optimal for methoxy group introduction, ethyl and propyl iodides can be used to synthesize higher analogs (e.g., 2-bromo-3-fluorophenetole). However, these variants require longer reaction times (up to 48 hours) and elevated temperatures (40–60°C).

Industrial-Scale Considerations

Purification Challenges

The crude product often contains residual DMF, which is hygroscopic and challenging to remove. Azeotropic distillation with toluene or hexane ensures high-purity this compound (>99%).

Comparative Analysis of Reported Methods

| Parameter | ChemicalBook Method | Patent-Based Variants |

|---|---|---|

| Yield | 90% | 85–88% |

| Reaction Time | 24 hours | 18–22 hours |

| Solvent | DMF | NMP |

| Base | K₂CO₃ | K₂CO₃ |

| Workup Complexity | Moderate | Moderate |

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-fluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are used under mild conditions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Synthetic Chemistry

2-Bromo-3-fluoroanisole serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. The compound's halogenated aromatic structure allows it to participate in numerous reactions, such as:

- Friedel-Crafts Alkylation: This reaction can be used to synthesize complex molecules by introducing alkyl groups onto aromatic rings.

- Cross-Coupling Reactions: this compound can be employed in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for building larger molecular frameworks.

Pharmaceutical Development

The compound's unique structure makes it a candidate for medicinal chemistry research. Compounds with similar halogenated structures have shown potential anti-cancer properties and other therapeutic effects. Specifically, the presence of both bromine and fluorine can influence the compound's reactivity and biological interactions, making it valuable for:

- Drug Discovery: this compound can be used as a building block for novel drug candidates targeting various diseases.

- Targeted Therapies: Its derivatives may be explored for their efficacy in treating conditions such as cancer and infectious diseases.

Material Science

In material science, this compound is utilized in the formulation of specialty polymers and resins. Its applications include:

- Polymer Synthesis: The compound can enhance the properties of polymers, such as thermal stability and chemical resistance.

- Liquid Crystals: It may serve as a precursor for liquid crystal materials used in display technologies.

Analytical Chemistry

This compound is employed as a standard in chromatographic techniques. Its role includes:

- Identification and Quantification: The compound aids in accurately identifying and quantifying similar compounds in complex mixtures through techniques like gas chromatography and high-performance liquid chromatography.

Environmental Studies

Research involving this compound also extends to environmental studies. It contributes to understanding the degradation pathways of halogenated compounds, which is crucial for:

- Environmental Impact Assessments: Studying how such compounds degrade helps assess their long-term environmental effects.

- Remediation Strategies: Insights gained from these studies can inform strategies for mitigating pollution caused by halogenated organic compounds.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Synthetic Pathways: Research has demonstrated effective synthetic pathways utilizing this compound to produce complex aryladamantanes, showcasing its utility as a key intermediate in synthetic chemistry .

- Pharmacological Insights: Although specific biological activities are not extensively documented, compounds with similar structures have been investigated for their potential therapeutic effects against cancer and inflammation .

- Material Innovations: The compound has been explored for its role in developing advanced materials with enhanced properties, indicating its versatility beyond traditional applications .

Mécanisme D'action

The mechanism of action of 2-Bromo-3-fluoroanisole in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

Key Physical Properties:

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 189.2 ± 20.0 °C (at 760 mmHg)

- Flash Point : 81.1 ± 6.0 °C

- Purity : Available commercially at >92.0% (HPLC) from suppliers like Kanto Reagents and Shanghai Jinming Biotech .

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-bromo-3-fluoroanisole depend on the substitution pattern of halogens and functional groups. Below is a comparative analysis with structurally related bromo-fluoroanisoles and derivatives.

Structural Isomers

Table 1: Comparison of Bromo-Fluoroanisole Isomers

Key Observations :

- Positional Isomerism : The position of bromine and fluorine significantly impacts electronic properties. For example, this compound has a higher electron-withdrawing effect due to adjacent halogens, enhancing its reactivity in nucleophilic substitution reactions compared to isomers like 4-bromo-2-fluoroanisole .

- Synthetic Utility : 3-Bromo-4-fluoroanisole (CAS 1161497-23-9) is used in Suzuki-Miyaura cross-coupling reactions, while this compound is favored in Ullmann-type couplings due to steric accessibility .

Derivatives and Analogues

Table 2: Bromo-Fluoroanisole Derivatives

Key Observations :

- Functional Group Influence : Derivatives like 2-bromo-3-fluorobenzaldehyde (CAS 93777-26-5) exhibit higher reactivity in condensation reactions compared to the parent anisole due to the aldehyde group .

- Lipophilicity : The trifluoromethyl group in 5-bromo-2-methoxybenzotrifluoride enhances membrane permeability, making it valuable in drug design .

Reactivity and Stability

- Thermal Stability : this compound has a moderate flash point (81.1 °C ), similar to 5-bromo-2-fluoroanisole (classified as a combustible liquid) .

- Hazard Profile : Unlike nitro-substituted analogues (e.g., 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene, CAS 1224629-07-5), this compound lacks explosive nitro groups, reducing handling risks .

Activité Biologique

2-Bromo-3-fluoroanisole, an organic compound with the molecular formula C₇H₆BrFO, features a unique substitution pattern on its aromatic ring, comprising a bromine atom at the second position, a fluorine atom at the third position, and a methoxy group at the fourth position. This structure suggests potential applications in medicinal chemistry and materials science due to its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Diazotization : Involves the conversion of 2-bromo-3-aminophenol followed by treatment with tetrafluoroboric acid.

- Electrophilic Aromatic Substitution : Utilizes bromine and fluorine sources to introduce substituents onto the anisole structure.

These synthetic routes highlight the compound's versatility and potential for further functionalization in biological applications.

Pharmacological Potential

Research indicates that compounds with halogenated aromatic structures often possess significant pharmacological activities. For instance, fluoroanisoles have been studied for their impact on physicochemical properties, which can enhance drug design by improving bioavailability and metabolic stability. The introduction of fluorine can alter ligand conformation and influence interactions with biological targets .

Structure-Activity Relationship (SAR)

A comparative analysis of fluoroanisoles reveals that variations in halogen substitution can significantly affect biological activity. For example, studies indicate that 3-fluoroanisole yields different regioisomers when subjected to Friedel-Crafts alkylation, affecting the overall pharmacological profile. The regioselectivity observed in these reactions can lead to compounds with enhanced biological activity or specificity towards certain targets .

Kinetic Studies

Kinetic studies on reactions involving 3-fluoroanisole show that subtle changes in reaction conditions can lead to significant differences in product distribution. This highlights the importance of understanding reaction mechanisms when predicting biological outcomes for halogenated compounds .

Comparative Analysis of Related Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 2-Bromo-4-fluoroanisole | Bromine at position 2 and fluorine at position 4 | Potential anti-cancer properties |

| 4-Bromo-3-nitroanisole | Bromine at position 4 and nitro group at position 3 | Antibacterial activity |

| 4-Chloro-2-fluoroanisole | Chlorine at position 4 and fluorine at position 2 | Varied reactivity compared to brominated compounds |

This table illustrates how different substitution patterns influence both chemical reactivity and biological activity, emphasizing the need for targeted research on this compound.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing 2-Bromo-3-fluoroanisole?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions on the benzene ring. Infrared (IR) spectroscopy identifies functional groups like the methoxy group (C-O stretch ~1250 cm⁻¹), while mass spectrometry (MS) confirms the molecular ion peak at m/z 205.02 (C₇H₆BrFO⁺) . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with flame ionization detection can assess purity (>92.0% HLC) .

Q. How is this compound synthesized, and what are common intermediates?

- Answer : A typical route involves electrophilic substitution on 3-fluoroanisole using brominating agents (e.g., Br₂/FeBr₃). Alternatively, nucleophilic aromatic substitution (SNAr) on brominated precursors may be employed. Key intermediates include 3-fluoroanisole and brominated analogs (e.g., 2-bromo-4-fluoroanisole, CAS 149947-19-3), which share similar reactivity patterns .

Q. What safety precautions are required when handling this compound?

- Answer : The compound is classified as hazardous ([危] 4-3-III in Japanese regulations) due to potential toxicity and flammability. Use fume hoods, flame-resistant gloves, and store at 0°C–6°C to minimize degradation. Waste disposal must comply with halogenated aromatic compound protocols .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence regioselectivity in cross-coupling reactions?

- Answer : Bromine acts as a directing group for metal-catalyzed couplings (e.g., Suzuki-Miyaura), while fluorine’s electron-withdrawing effect deactivates the ring, reducing reactivity at the meta position. Computational studies (DFT) can model charge distribution to predict coupling sites. Boronic acid derivatives (e.g., 4-bromo-3-fluorophenylboronic acid, CAS 374790-97-3) are useful for testing these effects experimentally .

Q. How can contradictory melting point data in literature be resolved?

- Answer : Discrepancies may arise from polymorphic forms or impurities. Reproduce synthesis under controlled conditions (e.g., solvent purity, cooling rate) and characterize via Differential Scanning Calorimetry (DSC). Cross-reference with databases like NIST or PubChem to identify outliers. For example, related compounds like 2-bromo-3-nitroanisole (CAS 67853-37-6) show similar variability .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Answer :

- Step 1 : Use kinetic vs. thermodynamic control in bromination (e.g., low temperature favors ortho substitution).

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate eluent).

- Step 3 : Monitor reaction progress with thin-layer chromatography (TLC) or inline IR.

Reported yields for analogous compounds (e.g., 3′-bromo-2′-fluoroacetophenone) exceed 93% under optimized conditions .

Q. How does this compound compare to its isomers in drug intermediate applications?

- Answer : The ortho-bromo, meta-fluoro configuration enhances steric hindrance, slowing hydrolysis of the methoxy group compared to 3-bromo-4-fluoroanisole (CAS 1161497-23-9). This stability is advantageous in prodrug synthesis. Bioactivity studies on fluorinated analogs (e.g., 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, CAS 1881295-62-0) suggest similar pharmacophore compatibility .

Notes

- Avoided Sources : BenchChem () and other non-academic platforms were excluded per guidelines.

- Methodology Emphasis : Answers prioritize experimental design (e.g., kinetic control, DFT modeling) over descriptive definitions.

- Contradiction Analysis : Cross-referenced melting point data and purity metrics to address variability in literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.